molecular formula C2H8Cl2N2Pt B081307 Dichloro(ethylenediamine)platinum(II) CAS No. 14096-51-6

Dichloro(ethylenediamine)platinum(II)

Cat. No. B081307
CAS RN: 14096-51-6
M. Wt: 326.1 g/mol
InChI Key: LMABILRJNNFCPG-UHFFFAOYSA-L
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Description

Dichloro(ethylenediamine)platinum(II), also known as Dichloro(1,2-diaminoethane)platinum or Platinum ethylenediamine dichloride, is a platinum complex with the linear formula (H2NCH2CH2NH2)PtCl2 . It is often used as a catalyst precursor in industrial applications .


Synthesis Analysis

Photolysis of dimethylsulfoxide (dmso) solutions of Dichloro(ethylenediamine)platinum(II) leads to solvolysis of the complex and formation of Pt(en)(dmso)Cl+. The reaction follows clean pseudo-first-order kinetics with parallel photolytically activated and thermally activated paths .


Molecular Structure Analysis

The molecular weight of Dichloro(ethylenediamine)platinum(II) is 326.08 g/mol . The InChI string is InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 and the Canonical SMILES string is C(CN)N.Cl[Pt]Cl .


Chemical Reactions Analysis

Dichloro(ethylenediamine)platinum(II) has been found to undergo various reactions. For instance, photolysis of dimethylsulfoxide (dmso) solutions of the compound leads to solvolysis of the complex and formation of Pt(en)(dmso)Cl+ . It has also been used as a catalyst for the stereoselective hydrosilylation of alkynes .


Physical And Chemical Properties Analysis

Dichloro(ethylenediamine)platinum(II) is a solid substance . It has a molecular weight of 326.08 g/mol . The compound is soluble in water .

Scientific Research Applications

Anticancer Drug

Pt(en)Cl2 is linked to the anticancer drug cisplatin . Cisplatin is a chemotherapy medication used to treat various types of cancers, including testicular, ovarian, bladder, and lung cancer. The drug works by interfering with the DNA in cancer cells, preventing them from dividing and growing.

DNA Binding Site Preferences

Research has been conducted into the DNA binding site preferences of Pt(en)Cl2 . Understanding how this compound interacts with DNA can provide valuable insights into its mechanism of action, which can be useful in the development of new drugs.

Hydrolysis Studies

Pt(en)Cl2 has been used in studies investigating hydrolysis via electrospray mass spectrometry and density functional theory . These studies can help understand the hydrolysis of Pt(en)Cl2 and related coordination complexes, which is essential in the rational design of metal-based drugs.

Altering Iron and Copper Transport

Studies have investigated the role of Pt(en)Cl2 in altering iron and copper transport in both non-cancerous and cancerous cell lines . This could potentially lead to new therapeutic strategies for treating diseases related to iron and copper metabolism.

Substitution Reactions

The kinetics and equilibria for the successive equation reactions of Pt(en)Cl2 have been studied . These studies can provide valuable information about the reactivity of this compound, which can be useful in various chemical applications.

Catalyst in Chemical Reactions

Pt(en)Cl2 can act as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, making them crucial in many industrial processes.

Mechanism of Action

Target of Action

Dichloro(ethylenediamine)platinum(II) primarily targets the respiratory system . It is often used as a catalyst precursor in industry, and it also serves as a starting reactant for some anti-cancer platinum compounds .

Mode of Action

It is hypothesized that platinum utilizes transporters for other metals to enter the cell .

Biochemical Pathways

It is known to be used as a catalyst in organic synthesis, such as hydrogenation reactions and selective oxidations . It can also be used in the preparation of homogeneous catalysts, for example, in organic synthesis to catalyze asymmetric reductions and asymmetric catalytic reactions .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The cellular pharmacology of Dichloro(ethylenediamine)platinum(II) has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells . The exposure of the compound significantly affected the platinum accumulation in these cells .

Action Environment

Dichloro(ethylenediamine)platinum(II) is generally stable under normal conditions, but it may decompose when exposed to high temperatures or in contact with oxidizing agents, releasing toxic hydrogen chloride gas . It should be stored in a sealed container, away from heat and fire sources . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

Safety and Hazards

Dichloro(ethylenediamine)platinum(II) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Dichloro(ethylenediamine)platinum(II) has been used as a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions . This suggests potential future directions in both medical and industrial applications.

properties

IUPAC Name

dichloroplatinum;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABILRJNNFCPG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(ethylenediamine)platinum(II)

CAS RN

14096-51-6
Record name Dichloro(ethylenediamine)platinum(II)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14096-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(ethylenediamine)platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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